molecular formula C15H12FN3S B2630655 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 721415-98-1

4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2630655
CAS RN: 721415-98-1
M. Wt: 285.34
InChI Key: NOLIVVITMKSPHK-UHFFFAOYSA-N
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Description

The compound “4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a triazole ring, and a thiol group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a benzyl group, and a fluorophenyl group would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiol group (-SH) is known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Anticancer Activity

A study conducted by Chowrasia et al. (2017) involved the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, using a series of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols. These compounds were evaluated for their anticancer activity against several cancerous cell lines, including MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia). The compounds exhibited moderate to good antiproliferative potency, suggesting that the fluorine substitution enhances their prospective as anticancer drugs (Chowrasia et al., 2017).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including a triazole-thiol variant, as inhibitors for mild steel corrosion in acidic solutions. These inhibitors demonstrated increased efficacy with concentration, indicating potential applications in protecting industrial materials from corrosive environments. The study also provided insights into the thermodynamic parameters and adsorption behaviors of these compounds, further establishing their utility in corrosion prevention (Yadav et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied for potential medicinal use, it could interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential uses, and evaluating its safety and environmental impact .

properties

IUPAC Name

4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLIVVITMKSPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327344
Record name 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

721415-98-1
Record name 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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